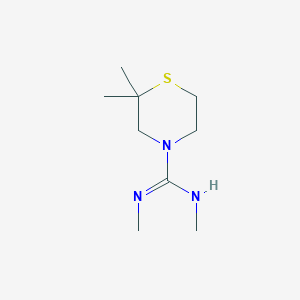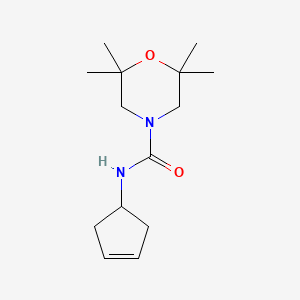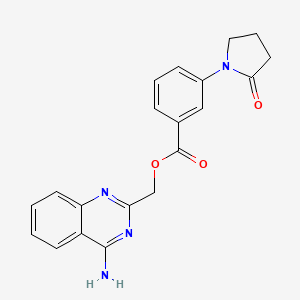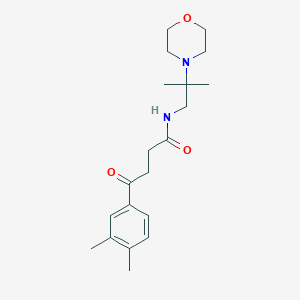![molecular formula C14H11ClN2O4 B7680335 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide](/img/structure/B7680335.png)
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide, also known as GW501516, is a synthetic drug that belongs to the class of PPARδ agonists. It was initially developed to treat metabolic and cardiovascular diseases, but its usage has been banned due to its potential carcinogenic effects. Despite this, it remains a popular research tool in the scientific community due to its ability to enhance endurance and fat burning in animal models.
Mechanism of Action
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide works by activating PPARδ, a nuclear receptor that regulates gene expression in various metabolic pathways. This activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, resulting in enhanced endurance and fat burning.
Biochemical and Physiological Effects:
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide has been shown to improve endurance and fat burning in animal models. It has also been found to improve insulin sensitivity and reduce inflammation in obese mice. However, its usage has been associated with potential carcinogenic effects, including the development of tumors in various organs.
Advantages and Limitations for Lab Experiments
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide is a useful research tool for studying the role of PPARδ in various physiological processes. Its ability to enhance endurance and fat burning in animal models makes it a valuable tool for investigating metabolic and cardiovascular diseases. However, its potential carcinogenic effects limit its usage and require caution in experimental design.
Future Directions
1. Investigating the role of PPARδ in cancer development and progression.
2. Developing safer PPARδ agonists for the treatment of metabolic and cardiovascular diseases.
3. Studying the effects of 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide on other physiological processes, such as inflammation and oxidative stress.
4. Investigating the potential use of 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide as a performance-enhancing drug in athletes.
Synthesis Methods
The synthesis of 4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide involves several steps, including the reaction of 4-bromo-3-nitrobenzoic acid with 2-chloromethylphenol to form the intermediate 4-(2-chloromethylphenoxy)-3-nitrobenzoic acid. This intermediate is then converted into the final product through a series of chemical reactions involving N,N-dimethylformamide and triethylamine.
Scientific Research Applications
4-[(2-Chlorophenoxy)methyl]-3-nitrobenzamide has been extensively studied in animal models for its potential to improve endurance and fat burning. It has also been investigated for its role in treating metabolic and cardiovascular diseases, such as obesity, type 2 diabetes, and atherosclerosis. Additionally, it has been used as a research tool to study the role of PPARδ in various physiological processes.
properties
IUPAC Name |
4-[(2-chlorophenoxy)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c15-11-3-1-2-4-13(11)21-8-10-6-5-9(14(16)18)7-12(10)17(19)20/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQOGCCAFWTKSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)


![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
![5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)

![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)

![2-[bis(furan-2-ylmethyl)amino]-N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7680356.png)
![2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-N-[(1-phenylcyclobutyl)methyl]acetamide](/img/structure/B7680358.png)
